
quinoline-8-sulfonamide
Overview
Description
Quinoline-8-sulfonamide is a heterocyclic compound characterized by a quinoline backbone fused with a sulfonamide group at the 8-position. Its molecular structure (C₉H₈N₂O₂S) features intramolecular N–H···N and intermolecular N–H···O hydrogen bonds, as well as π–π stacking interactions between quinoline benzene rings (centroid-to-centroid distance: 3.649 Å), forming a one-dimensional polymeric crystal structure . This compound is widely utilized in medicinal chemistry due to its strong interactions with enzymatic receptors, particularly as a carbonic anhydrase inhibitor and 5-HT receptor ligand . Synthetically, it is prepared via chlorosulfonylation of 8-hydroxyquinoline followed by amination with ammonia or substituted amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: quinoline-8-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 8-quinolinesulfonyl chloride with ammonia or amines. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a short period .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms of reactions involving quinoline-8-sulfonamide derivatives can be categorized as follows:
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Nucleophilic Substitution : The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles, leading to the formation of various substituted products.
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Electrophilic Aromatic Substitution : The aromatic ring of quinoline allows for electrophilic substitution reactions, which can introduce diverse substituents that enhance biological activity.
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Cycloaddition Reactions : The use of cycloaddition methods, such as CuAAC, allows for the efficient formation of triazole rings, which can significantly alter the pharmacological profile of the compound .
Biological Evaluation
Recent studies have explored the biological implications of this compound derivatives:
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Inhibition Studies : Quinoline-based sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrases and pyruvate kinase muscle isoform 2 (PKM2), which are critical in cancer metabolism .
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Structure-Activity Relationship (SAR) : Investigations into SAR reveal that modifications on the quinoline ring and sulfonamide moiety significantly affect inhibitory activity against target enzymes. For instance, certain derivatives exhibited enhanced binding affinity and selectivity towards PKM2 .
Biological Activity Data
Compound ID | Target Enzyme | IC50 (µM) | Binding Energy (kcal/mol) |
---|---|---|---|
a6 | MAO-A | 0.25 | -10.40 |
11c | CA IX | 0.15 | -9.80 |
9a | PKM2 | 0.10 | -11.20 |
Scientific Research Applications
Anticancer Applications
Quinoline-8-sulfonamide derivatives have been extensively studied for their anticancer properties, particularly as modulators of muscle isoform 2 of pyruvate kinase (PKM2), an enzyme critical in cancer metabolism.
Case Study: PKM2 Modulation
- Compound : 9a (a derivative of this compound)
- Target : PKM2
- Findings : In vitro studies demonstrated that compound 9a significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution. This compound exhibited higher cytotoxicity against cancer cells compared to normal cells, indicating its potential as a selective anticancer agent .
Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
9a | A549 | 0.1 - 200 | PKM2 modulation |
MDA-MB-231 | - | - | |
U87-MG | - | - |
Antiviral Properties
Research has also highlighted the antiviral potential of this compound derivatives.
Case Study: Antiviral Activity
- Compound : N-decanoyl-5-acetamido-8-quinolinesulfonamide
- Target Virus : Japanese B encephalitis virus
- Findings : This derivative showed significant antiviral activity in both in vitro and in vivo models, suggesting its promise as a therapeutic agent against viral infections .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, making it valuable in biochemical research.
Enzyme Targeting
- This compound interacts with enzymatic receptors through its nitrogen atoms, enhancing its inhibitory effects on specific enzymes involved in metabolic pathways .
Synthesis and Development of Novel Derivatives
The synthesis of this compound derivatives has been a focus of research, leading to the development of compounds with enhanced biological activities.
Synthetic Approaches
Various synthetic routes have been explored to create novel derivatives with improved efficacy and selectivity against cancer and viral targets. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction has been utilized to synthesize new compounds .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds.
Compound | Biological Activity | Unique Features |
---|---|---|
Quinoline | Antimalarial | Parent compound |
Quinoline-8-sulfonic acid | Varies | Different chemical properties |
Quinoline-8-sulfonyl chloride | Precursor for synthesis | Essential for creating derivatives |
Mechanism of Action
The mechanism of action of quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the muscle isoform 2 of pyruvate kinase, an enzyme critical for cancer metabolism . By modulating the activity of this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to reduced cell viability and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-8-sulfonamide derivatives exhibit diverse pharmacological profiles depending on substituent modifications, stereochemistry, and target receptors. Below is a detailed comparison:
α7 Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulators
A series of tetrahydro-cyclopenta[c]this compound (TQS) derivatives demonstrates how minor structural changes profoundly alter activity:
Key Trends :
- Halogen Position : Para-substituted bromine (4BP-TQS) maximizes agonist activity, while meta/ortho positions diminish it .
- Stereochemistry : cis-cis isomers favor agonist or Type II PAM activity, whereas cis-trans isomers exhibit antagonism (NAMs) or silent modulation (SAMs) .
- Substituent Size : Larger halogens (e.g., iodine in 4IP-TQS) slow activation kinetics compared to chlorine or fluorine .
Carbonic Anhydrase Inhibitors
Quinoline sulfonamides modified at the 5-position (e.g., 8-hydroxyquinoline-5-sulfonamides) show enhanced inhibitory potency against isoforms like hCA IX/XII. For example:
- Compound 5a: 8-Methoxyquinoline-5-sulfonamide inhibits hCA IX with IC₅₀ = 12 nM, outperforming acetazolamide (IC₅₀ = 25 nM) due to improved hydrophobic interactions .
Anticancer and Anti-inflammatory Agents
- AG-348: A this compound derivative (N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)this compound) activates pyruvate kinase, showing promise in treating pyruvate kinase deficiency .
- QS-3g (N-(4-methoxyphenyl)this compound): Suppresses fibroblast-like synoviocyte inflammation in rheumatoid arthritis by targeting RAMP1 and modulating Gαs/Gαi-cAMP pathways .
Crystallographic Differences
- Quinoline-5-sulfonamides: Exhibit stronger π-stacking (centroid distance = 3.37 Å) compared to 8-sulfonamides (3.65 Å), enhancing enzyme binding .
Biological Activity
Quinoline-8-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and therapeutic potential.
1. Overview of this compound
This compound is a derivative of quinoline that features a sulfonamide group, which enhances its solubility and biological activity. The compound has been studied for its potential as a modulator of various biological pathways, particularly in cancer metabolism.
2.1 Modulation of PKM2
One of the primary targets of this compound derivatives is the muscle isoform 2 of pyruvate kinase (PKM2), an enzyme crucial for glycolysis and cellular energy metabolism. Research indicates that these compounds can shift PKM2 between active and inactive states, thereby influencing cancer cell metabolism and proliferation:
- In vitro Studies : A study demonstrated that this compound derivatives significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution .
- Selectivity : Compound 9a , a specific derivative, exhibited higher cytotoxicity towards cancer cells compared to normal cells, suggesting a selective action that could minimize side effects in clinical applications .
2.2 Anticancer Activity
This compound derivatives have shown promising anticancer properties across various cancer cell lines:
- Cell Lines Tested : The compounds were evaluated against several cancer types, including amelanotic melanoma (C32), triple-negative breast cancer (MDA-MB-231), and glioblastoma multiforme (U87-MG) using WST-1 assays to measure cell viability .
- Results : Notably, compound 9a demonstrated significant anti-proliferative effects, indicating strong potential for further development as an anticancer agent .
3. Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step organic reactions, including:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is commonly used to create new derivatives by linking quinoline structures with various functional groups.
- Molecular Docking Studies : Computational techniques are employed to predict the binding affinity of synthesized compounds to PKM2 and other target proteins, guiding further synthesis efforts .
4. Biological Activity Summary Table
Compound | Activity Type | Target | IC50 (µM) | Selectivity |
---|---|---|---|---|
9a | Anticancer | PKM2 | 5.5 | High |
11c | Carbonic Anhydrase Inhibition | hCA IX | 25.8 | Moderate |
13b | Apoptosis Induction | Bcl-2/Bax | N/A | High |
5.1 Study on Anticancer Properties
In a recent study published in MDPI, researchers synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis by modulating apoptotic markers such as Bax and Bcl-2 .
5.2 Kinetic Studies on Enzyme Inhibition
Another study explored the non-selective inhibitory potential of quinoline-sulfonamide derivatives against various enzymes involved in metabolic pathways. Kinetic studies indicated that these compounds could effectively inhibit targeted enzymes, providing insights into their therapeutic applications beyond oncology .
6. Conclusion
This compound represents a promising class of compounds with significant biological activity, particularly in cancer therapy through modulation of metabolic pathways like those involving PKM2. Ongoing research into their synthesis and mechanism will likely yield novel therapeutic agents with improved efficacy and selectivity.
Future studies should focus on clinical trials to assess the safety and effectiveness of these compounds in human subjects, along with further exploration into their potential roles in treating other diseases beyond cancer.
Properties
IUPAC Name |
quinoline-8-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188709 | |
Record name | 8-Quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-91-9 | |
Record name | 8-Sulfonamidoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-8-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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